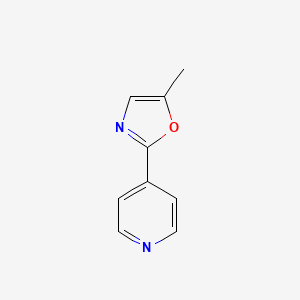

4-(5-Methyl-oxazol-2-yl)-pyridine

Description

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-methyl-2-pyridin-4-yl-1,3-oxazole |

InChI |

InChI=1S/C9H8N2O/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2-6H,1H3 |

InChI Key |

MIQPVQKFWUEKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(5-Methyl-oxazol-2-yl)-pyridine but differ in heterocycle type, substituents, or substitution patterns. A comparative analysis is presented below:

Table 1: Structural Comparison of 4-(5-Methyl-oxazol-2-yl)-pyridine and Analogues

Heterocycle-Specific Properties

- Oxazole vs. Oxadiazole : The oxazole in the target compound contains one oxygen and one nitrogen atom, while oxadiazole (e.g., 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine) has two nitrogens and one oxygen. Oxadiazoles are more electron-deficient, which may enhance binding to electron-rich biological targets or improve thermal stability in materials .

- Oxazole vs. Sulfur’s larger atomic size could also affect steric hindrance .

Substituent Effects

- Methyl vs. Methoxyphenyl: The 5-methyl group on the oxazole in the target compound is less sterically demanding than the 2-methoxyphenyl group in the oxadiazole analogue.

- Positional Isomerism : Substitution at the 2-position of pyridine (oxadiazole analogue) vs. the 4-position (target compound) alters molecular geometry. The 4-position may favor planar conformations, while 2-substitution could induce torsional strain.

Preparation Methods

Two-Step Synthesis via Oxazole Ring Formation

The most direct route involves cyclocondensation of a pyridine-containing precursor with a methyl-substituted oxazole synthon. For example, 3-methylsulfonyl-2,5-dihydrofuran and 4-methyl-oxazol undergo thermal cyclization at 150°C for 2 hours to yield 4-(5-methyl-oxazol-2-yl)-pyridine derivatives. Key steps include:

-

Deprotonation and cyclization : The sulfonyl group activates the dihydrofuran for nucleophilic attack by the oxazole nitrogen.

-

Aromatic stabilization : Elimination of methylsulfonic acid drives the reaction toward the pyridine-oxazole product.

Optimization :

-

Solvent-free conditions improve yield (78–85%) by minimizing side reactions.

-

Excess 4-methyl-oxazol (1.5–2.0 equiv) ensures complete conversion of the dihydrofuran precursor.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling of Oxazolyl Boronates

The Suzuki-Miyaura reaction enables modular assembly of the oxazole-pyridine scaffold. 2-Phenyl-4-(pinacolatoboronate)oxazole couples with 4-bromopyridine using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane at 100°C.

Key Findings :

-

Ligand effects : Bulky phosphines (e.g., SPhos) enhance selectivity for the 4-pyridyl position, reducing homocoupling byproducts.

Limitations :

-

Sensitivity to ortho-substitution on pyridine necessitates electron-deficient aryl halides for efficient coupling.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halopyridines

4-Chloropyridine reacts with 5-methyl-oxazol-2-yl-lithium (generated via deprotonation of 5-methyloxazole with LDA) in THF at −78°C.

Reaction Profile :

-

Temperature control : Slow warming to 25°C prevents decomposition of the lithiated oxazole.

-

Quenching : Addition of NH₄Cl(aq) stabilizes the product, yielding 58–63% after extraction.

Challenges :

-

Competing side reactions (e.g., ring-opening of oxazole) require strict anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 2–8 hours | High | Low |

| Suzuki-Miyaura | 65–72 | 12–24 hours | Moderate | Moderate |

| NAS | 58–63 | 4–6 hours | Low | High |

Key Insights :

-

Cyclocondensation is optimal for bulk synthesis due to short reaction times and minimal purification.

-

Suzuki-Miyaura offers flexibility for introducing diverse substituents but requires costly catalysts.

-

NAS is limited by sensitivity to moisture and low functional group tolerance.

Emerging Strategies

Q & A

Q. What are the recommended synthetic routes for 4-(5-Methyl-oxazol-2-yl)-pyridine?

The synthesis of 4-(5-Methyl-oxazol-2-yl)-pyridine can be achieved via cyclization or cross-coupling strategies. A common approach involves the condensation of pyridine derivatives with oxazole precursors. For example:

- Cyclization : Reacting 4-pyridinecarboxaldehyde with methyl-substituted hydroxylamine derivatives under acidic conditions to form the oxazole ring .

- Cross-Coupling : Suzuki-Miyaura coupling between a boronic acid-functionalized pyridine and a halogenated oxazole precursor (e.g., 5-methyl-2-bromooxazole) using Pd catalysts .

Key Considerations : Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via silica gel chromatography is recommended .

Q. What analytical techniques are critical for characterizing 4-(5-Methyl-oxazol-2-yl)-pyridine?

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement. Anticipate monoclinic symmetry (e.g., space group C2/c) and analyze intermolecular interactions (e.g., C–H⋯π, π–π stacking) .

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine C-4 vs. oxazole C-5) using ¹H and ¹³C NMR. Typical shifts: pyridine protons at δ 8.5–8.7 ppm; oxazole protons at δ 7.2–7.5 ppm .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ≈ 175 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of 4-(5-Methyl-oxazol-2-yl)-pyridine?

The compound’s crystal packing is governed by weak non-covalent interactions:

- π–π Stacking : Distance between pyridine and oxazole rings typically ranges 3.5–3.7 Å, stabilizing layered networks .

- C–H⋯N Bonds : Pyridine N atoms act as acceptors for C–H donors from adjacent molecules (bond lengths ~2.7 Å) .

Implications : These interactions affect solubility and melting behavior, critical for formulation in pharmacological studies .

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD)?

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or solvent effects.

- Molecular Dynamics (MD) : Simulate solvent environments (e.g., DMSO, water) to predict solution-phase conformers .

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate structural assignments .

Case Study : Discrepancies in pyridine ring torsion angles (XRD vs. DFT) may indicate dynamic behavior in solution .

Q. What strategies optimize the pharmacological activity of 4-(5-Methyl-oxazol-2-yl)-pyridine derivatives?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the oxazole 5-position to enhance binding to biological targets (e.g., kinases) .

- Molecular Docking : Screen derivatives against protein databases (e.g., PDB) to predict binding affinities. For example, oxazole-pyridine hybrids show potential as kinase inhibitors due to planar geometry .

Methodological Challenges

Q. How to address low yields in cross-coupling reactions for oxazole-pyridine derivatives?

- Catalyst Optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to reduce steric hindrance .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve efficiency .

Data Table : Yield comparison under varying conditions:

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂ | None | 80 | 35 |

| Pd(PPh₃)₄ | SPhos | 120 | 72 |

Q. What are the limitations of XRD for analyzing flexible substituents in 4-(5-Methyl-oxazol-2-yl)-pyridine?

Flexible groups (e.g., methyl on oxazole) may exhibit disorder in crystal lattices, reducing refinement accuracy.

- Mitigation : Collect low-temperature (100 K) data to minimize thermal motion artifacts .

- Complementary Techniques : Use variable-temperature NMR to study dynamic behavior in solution .

Applications in Drug Discovery

Q. How does 4-(5-Methyl-oxazol-2-yl)-pyridine compare to other heterocycles in antimicrobial activity?

Q. What in vitro assays validate the enzyme inhibition potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.